molecular formula C24H29N3O4S B6485129 N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide CAS No. 899951-18-9

N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide

Cat. No. B6485129
CAS RN: 899951-18-9
M. Wt: 455.6 g/mol
InChI Key: RBJFSGZLZZNDLN-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide, also known as MK-801, is an uncompetitive NMDA receptor antagonist. It has been studied extensively in the scientific community due to its potential applications in the treatment of neurological conditions. MK-801 has been used in laboratory experiments to study the effects of NMDA receptor blockade on behavior, learning, and memory.

Scientific Research Applications

N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide has been used in a variety of scientific research applications, including the study of the effects of NMDA receptor blockade on behavior, learning, and memory. It has also been used to study the effects of NMDA receptor blockade on neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Additionally, N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide has been used to study the effects of NMDA receptor blockade on anxiety and depression, as well as its potential use in the treatment of schizophrenia and addiction.

Mechanism of Action

N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide binds to the NMDA receptor and blocks its activation. This prevents the influx of calcium ions into the cell, which is necessary for the activation of the NMDA receptor. This blockade of the NMDA receptor prevents the activation of downstream signaling pathways, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The blockade of the NMDA receptor by N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide has been shown to lead to a variety of biochemical and physiological effects. In laboratory experiments, N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide has been shown to inhibit long-term potentiation, a process that is important for the formation of long-term memories. Additionally, N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide has been shown to reduce the release of neurotransmitters such as glutamate, dopamine, and norepinephrine, which can lead to changes in behavior and cognition.

Advantages and Limitations for Lab Experiments

The use of N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide in laboratory experiments has several advantages. It is relatively easy to synthesize and can be used to study the effects of NMDA receptor blockade in a variety of contexts. However, there are several limitations to its use in laboratory experiments. N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide is not selective for the NMDA receptor, and its effects can be influenced by other receptors and pathways. Additionally, N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide has a short half-life, which can limit its use in long-term experiments.

Future Directions

The potential applications of N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide in the treatment of neurological conditions have led to a number of future directions for research. These include the development of more selective and potent NMDA receptor antagonists, the exploration of potential synergistic effects of combining N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide with other drugs, and the study of the effects of NMDA receptor blockade on a variety of neurological diseases. Additionally, further research is needed to better understand the effects of N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide on behavior, learning, and memory.

Synthesis Methods

N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide is synthesized from the reaction of 4-methylphenylpiperidine-1-carboxylic acid with 4-(pyrrolidine-1-sulfonyl)benzoyl chloride. The reaction is catalyzed by a strong base, such as potassium carbonate, and takes place at a temperature of 110°C. The product is purified by recrystallization from ethanol, yielding a white solid.

properties

IUPAC Name

N-(4-methylphenyl)-N-(4-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S/c1-19-7-11-21(12-8-19)27(24(29)25-15-3-2-4-16-25)23(28)20-9-13-22(14-10-20)32(30,31)26-17-5-6-18-26/h7-14H,2-6,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJFSGZLZZNDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-N-(p-tolyl)piperidine-1-carboxamide

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